

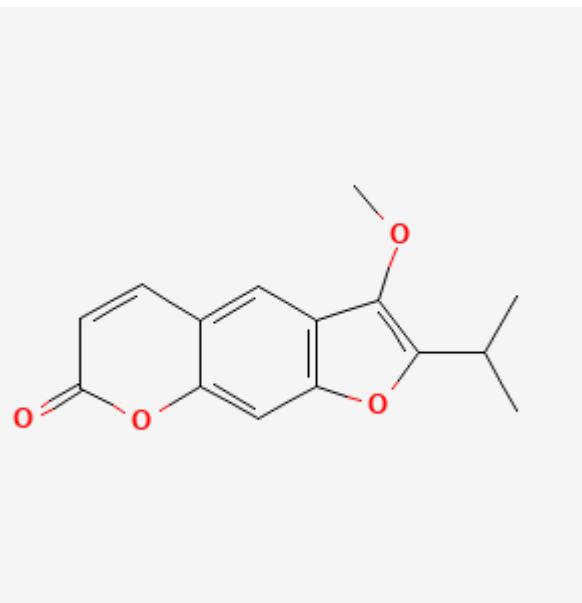
Application Note: Peucedanin NMR Spectroscopy Data Interpretation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peucedanin*

Cat. No.: B090833


[Get Quote](#)

Introduction

Peucedanin, a furanocoumarin found in various plants of the Apiaceae family, has garnered significant interest in drug development due to its diverse pharmacological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of **peucedanin**. This application note provides a detailed guide to the interpretation of ^1H and ^{13}C NMR data of **peucedanin**, along with a standardized protocol for sample preparation and spectral acquisition.

Chemical Structure

Peucedanin (IUPAC name: 3-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one) is a member of the furanocoumarin class of organic compounds.^[1] Its structure consists of a furo[3,2-g]chromen-7-one core with methoxy and isopropyl substituents.

Figure 1. Chemical structure of Peucedanin.[\[1\]](#)

¹H and ¹³C NMR Data Interpretation

The following tables summarize the ¹H and ¹³C NMR spectral data for **peucedanin**, recorded in deuterated chloroform (CDCl_3) at 400 MHz and 100.45 MHz, respectively.[\[2\]](#) The assignments are based on the chemical shifts (δ), multiplicities, and coupling constants (J).

¹H NMR Spectral Data of Peucedanin

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.70	d	9.6
H-5	6.28	d	9.6
H-9	7.32	s	-
H-1'	3.25	sept	6.8
H-2', H-3'	1.42	d	6.8
OCH ₃	4.29	s	-

Table 1: ¹H NMR (400 MHz, CDCl_3) data for **Peucedanin**.[\[2\]](#)

¹³C NMR Spectral Data of Peucedanin

Carbon	Chemical Shift (δ) ppm
C-2	161.6
C-3	114.6
C-4	144.9
C-4a	113.8
C-5	112.9
C-5a	158.3
C-7	160.8
C-9	107.1
C-9a	148.8
C-1'	26.8
C-2', C-3'	20.8
OCH ₃	61.8

Table 2: ¹³C NMR (100.45 MHz, CDCl₃) data for **Peucedanin**.[\[2\]](#)

Experimental Protocols

Protocol 1: NMR Sample Preparation

This protocol outlines the steps for preparing a **peucedanin** sample for NMR analysis.

Materials:

- **Peucedanin** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes

- Pasteur pipette
- Small vial
- Cotton or glass wool plug

Procedure:

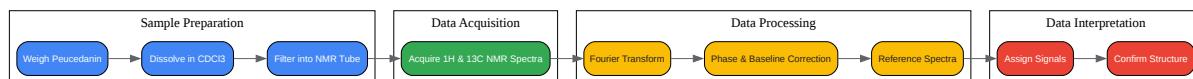
- Weighing the Sample: Accurately weigh approximately 10 mg of **peucedanin** for ^1H NMR or 50 mg for ^{13}C NMR into a clean, dry vial.[3][4]
- Dissolving the Sample: Add approximately 0.6 mL of CDCl_3 to the vial.[5] Gently swirl the vial to dissolve the sample completely.
- Filtering the Sample: To remove any particulate matter, filter the solution directly into a clean 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette containing a small, tightly packed cotton or glass wool plug.[4]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: NMR Spectra Acquisition

This protocol provides a general procedure for acquiring ^1H and ^{13}C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

- 400 MHz (or higher) NMR spectrometer


Procedure:

- Instrument Setup: Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse ^1H NMR spectrum.

- Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
- Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl_3 (δH 7.26 ppm for ^1H and δC 77.16 ppm for ^{13}C).

Logical Workflow for Peucedanin NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data interpretation for **peucedanin** NMR analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for **Peucedanin** NMR analysis.

This application note serves as a comprehensive resource for researchers and scientists involved in the analysis of **peucedanin**. Adherence to these protocols and data interpretation guidelines will facilitate accurate and reproducible results in the structural characterization of this important natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peucedanin | C15H14O4 | CID 8616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sites.uclouvain.be [sites.uclouvain.be]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. sites.bu.edu [sites.bu.edu]
- To cite this document: BenchChem. [Application Note: Peucedanin NMR Spectroscopy Data Interpretation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090833#peucedanin-nmr-spectroscopy-data-interpretation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com